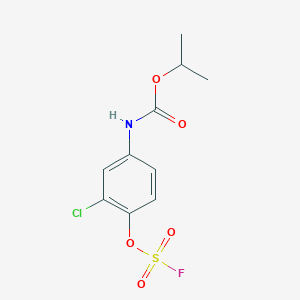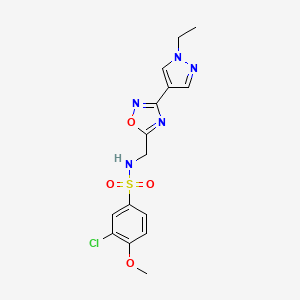![molecular formula C11H10F3NO B2424730 N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361657-29-4](/img/structure/B2424730.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as MTFP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. MTFP belongs to the family of amides and is widely used as a tool to investigate various biological processes.
Wirkmechanismus
MTFP acts as a potent and selective inhibitor of the Kv1.3 potassium channel, which is expressed in various cells, including T cells, B cells, and macrophages. The Kv1.3 channel plays a critical role in the activation and proliferation of immune cells, making it an attractive target for the development of immunomodulatory drugs. MTFP binds to the channel pore and blocks the flow of potassium ions, leading to the depolarization of the cell membrane and the inhibition of cell activation.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects on cells. MTFP inhibits the proliferation and activation of T cells, which play a critical role in the immune response. MTFP also inhibits the production of cytokines, such as IL-2 and IFN-γ, which are involved in the regulation of immune responses. Moreover, MTFP has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MTFP has several advantages for use in lab experiments. It is a potent and selective inhibitor of the Kv1.3 channel, making it an attractive tool for investigating the role of the channel in various biological processes. Moreover, MTFP has a high affinity for the channel pore, making it a useful probe for studying the structure and function of the channel. However, MTFP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
MTFP has significant potential for future research in various fields, including immunology, pharmacology, and neuroscience. Future research could focus on developing new analogs of MTFP with improved solubility and reduced toxicity. Moreover, MTFP could be used as a tool to investigate the role of the Kv1.3 channel in various diseases, including autoimmune disorders and cancer. Furthermore, MTFP could be used to develop new immunomodulatory drugs for the treatment of various diseases.
Synthesemethoden
MTFP can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method for synthesizing MTFP is the Heck reaction, which involves the reaction of 2-methyl-6-(trifluoromethyl)iodobenzene with acrylamide in the presence of a palladium catalyst. The reaction yields MTFP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MTFP has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. MTFP is used as a tool to investigate the role of various biological processes, including cell signaling, gene expression, and protein-protein interactions. MTFP is also used to study the mechanism of action of various drugs and to identify potential drug targets. Moreover, MTFP has been used to study the structure and function of ion channels, which play a critical role in the regulation of various physiological processes.
Eigenschaften
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-3-9(16)15-10-7(2)5-4-6-8(10)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHYCXJKVKUDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)
![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)
![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2424656.png)
![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)
![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)

